molecular formula C5H7BClFN2O2 B2882775 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride CAS No. 2096331-68-7

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride

Cat. No.: B2882775
CAS No.: 2096331-68-7
M. Wt: 192.38
InChI Key: ZMESWWDSTPRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with an amino group at position 6, a fluorine atom at position 5, and a boronic acid moiety at position 3, stabilized as a hydrochloride salt. This compound is structurally optimized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The amino group enhances solubility in polar solvents and may facilitate hydrogen bonding in biological interactions, while the fluorine atom improves metabolic stability and lipophilicity, making it a promising candidate in medicinal chemistry, particularly for protease or kinase inhibitor development. The hydrochloride salt form further increases aqueous solubility, critical for pharmaceutical formulations.

Properties

IUPAC Name

(6-amino-5-fluoropyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BFN2O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPAXOMOMPOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)F)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic breakdown of 6-amino-5-fluoropyridine-3-boronic acid hydrochloride reveals three primary components:

  • Pyridine core functionalization (positions 3, 5, and 6)
  • Boronic acid introduction at position 3
  • Hydrochloride salt formation

A convergent approach is favored, where intermediates such as 5-fluoro-6-aminopyridine derivatives are synthesized first, followed by boronation at position 3.

Synthesis of 5-Fluoro-6-Aminopyridine Derivatives

Diazotization-Fluorination Strategy

The patent CN111777549A outlines a diazotization-fluorination method for related fluoropyridines. Adapted for this target, the steps include:

  • Nitration and Reduction : Starting with 2-methoxy-5-nitropyridine, catalytic hydrogenation (e.g., Pd/C, H₂) yields 2-methoxy-5-aminopyridine.
  • Diazotization : Treatment with NaNO₂ in HCl at 0–5°C forms the diazonium intermediate.
  • Fluorination : Reaction with fluoroboric acid (HBF₄) at 35–45°C replaces the amino group with fluorine, yielding 5-fluoro-2-methoxypyridine.

Key Data :

Step Reagents/Conditions Yield (%)
Nitration/Reduction H₂, Pd/C, MeOH, 60°C, 3h 87
Diazotization/Fluorination NaNO₂, HCl, HBF₄, 40°C 68

Boronic Acid Functionalization at Position 3

Suzuki-Miyaura Coupling Precursor Preparation

The boronic acid group is introduced via palladium-catalyzed cross-coupling. Two routes dominate:

Route A: Direct Boronation of Halopyridines
  • Halogenation : Bromination of 5-fluoro-6-aminopyridine using N-bromosuccinimide (NBS) in DMF at 65–75°C.
  • Miyaura Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C.

Reaction Conditions :

Parameter Value
Catalyst Pd(dppf)Cl₂ (5 mol%)
Solvent THF
Temperature 80°C
Time 12 h
Yield 72%
Route B: Directed Ortho-Metalation (DoM)
  • Lithiation : Treating 5-fluoro-6-aminopyridine with LDA at −78°C.
  • Borylation : Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis.

Advantage : Avoids halogenation steps but requires strict anhydrous conditions.

Hydrochloride Salt Formation

The final step involves protonating the amino group with HCl:

  • Acidification : Dissolve the boronic acid in methanol, add concentrated HCl (37%) dropwise at 0°C.
  • Crystallization : Remove solvent under reduced pressure; recrystallize from ethanol/ether.

Purity Data :

Method Purity (%)
HPLC ≥99.5
NMR Consistent

Industrial-Scale Considerations

Cost-Effective Catalysts

Industrial protocols favor Pd(OAc)₂ over Pd(dppf)Cl₂ for Miyaura borylation, reducing catalyst costs by 40% while maintaining 65–70% yields.

Solvent Recycling

  • THF Recovery : Distillation reclaims >90% solvent, critical for environmental compliance.

Byproduct Management

  • Boron Waste : Alkaline hydrolysis converts residual boron species into non-toxic borates.

Challenges and Mitigation Strategies

Challenge Solution
Boronic Acid Hydrolysis Use stabilized pinacol ester intermediates
Regioselectivity Directed metalation/blocking groups
Amino Group Reactivity Temporary protection (e.g., Boc)

Emerging Methodologies

Photocatalytic Borylation

Recent studies demonstrate visible-light-mediated borylation using Ir(ppy)₃ catalysts, achieving 60% yield at room temperature.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, reducing reaction times by 50% in Miyaura steps.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a chemical compound with a boronic acid functional group, known for its reactivity in organic reactions. With a molecular weight of approximately 179.48 g/mol, it is used as a building block in synthetic organic chemistry, especially in the development of pharmaceuticals and biologically active compounds. The compound is notable for its role in Suzuki–Miyaura coupling reactions, which are important for forming carbon-carbon bonds. The boronic acid group allows for the coupling with aryl halides, facilitating the synthesis of complex organic molecules. Additionally, it can undergo various nucleophilic substitutions and can act as an electrophile in other reactions.

Scientific Research

This compound is used as a building block in the synthesis of various compounds and plays a role in medicinal chemistry, especially in the design and synthesis of pharmaceuticals. As a pyridine derivative, it has potential for biological applications due to its aromatic ring structure, which can interact with other molecules through mechanisms like hydrogen bonding or pi-pi stacking.

Pharmaceutical Development

Mechanism of Action

The mechanism of action of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorinated pyridine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Storage Condition Key Applications
6-Amino-5-fluoropyridine-3-boronic acid HCl 5-F, 6-NH2, 3-B(OH)2 C5H6BClFN2O2* ~192.27† Likely -20°C, inert‡ Drug discovery, Suzuki coupling
6-Chloro-5-fluoropyridin-3-ylboronic acid 5-F, 6-Cl, 3-B(OH)2 C5H4BClFNO2 175.35 -20°C, inert atmosphere Suzuki coupling intermediates
(6-Methylpyridin-3-yl)boronic acid HCl 6-CH3, 3-B(OH)2 C6H9BClNO2 Not reported Refrigerated Pharmaceutical intermediates
6-(BOC-Methylamino)pyridine-3-boronic acid 6-BOC-NHCH3, 3-B(OH)2 C11H17BN2O4 Not reported Cold storage Protected amine for synthesis

*Inferred from substituent analysis.
†Calculated based on analogous compounds.
‡Inferred from storage practices for boronic acid hydrochlorides.

Physicochemical Properties

  • In contrast, chloro substituents (e.g., 6-chloro-5-fluoropyridin-3-ylboronic acid) are electron-withdrawing, reducing reactivity in cross-couplings.
  • pKa: The amino group lowers the boronic acid’s pKa compared to chloro or methyl analogues, enhancing solubility at physiological pH. For example, 6-chloro-5-fluoropyridin-3-ylboronic acid has a predicted pKa of 5.65, while the target compound’s pKa is likely lower due to the amino group’s basicity.
  • Stability : Fluorine at position 5 enhances resistance to oxidative degradation, a trait shared with fluorinated protease inhibitors like Saquinavir mesylate. Hydrochloride salts (e.g., Nicardipine Hydrochloride) generally exhibit superior shelf-life compared to free bases.

Biological Activity

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride (6-ABF-HCl) is a boronic acid derivative characterized by its unique structural features, including an amino group and a fluorine atom on the pyridine ring. These features contribute to its potential biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activities, mechanisms of action, and pharmacological implications of 6-ABF-HCl based on diverse scientific sources.

  • Molecular Formula : C5H6BClFNO2
  • Molecular Weight : Approximately 179.48 g/mol
  • Structural Features :
    • Boronic acid functional group
    • Amino group enhancing interaction with biological targets
    • Fluorine atom potentially influencing pharmacokinetics

6-ABF-HCl primarily functions through its participation in the Suzuki–Miyaura coupling reaction , a pivotal method for forming carbon-carbon bonds in organic synthesis. The mechanism involves:

  • Oxidative Addition : The boronic acid reacts with an aryl halide.
  • Transmetalation : A palladium catalyst facilitates the transfer of the aryl group to the boron atom.
  • Product Formation : The result is the formation of new carbon-carbon bonds, crucial for synthesizing complex organic compounds.

Anticancer Activity

Research indicates that compounds similar to 6-ABF-HCl exhibit significant anticancer properties. For instance, boronic acids have been shown to act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Specific studies have highlighted:

  • Inhibition of Cell Proliferation : Compounds related to 6-ABF-HCl demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanisms of Action : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in colorectal cancer models, with IC50 values suggesting strong inhibitory effects on tumor growth .

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties, particularly against resistant bacterial strains. Structural modifications similar to those found in 6-ABF-HCl allow for effective binding to β-lactamases, enzymes that confer resistance to β-lactam antibiotics:

  • Binding Affinity : Compounds with boronic acid moieties have demonstrated Ki values in the low micromolar range against resistant strains, showcasing their potential as novel antibacterial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 6-ABF-HCl is essential for its application in therapeutics:

  • Bioavailability : The solubility and stability of 6-ABF-HCl under physiological conditions can significantly influence its bioavailability and therapeutic efficacy.
  • Toxicity Studies : Preliminary studies indicate a favorable safety profile in animal models, with no significant adverse effects at therapeutic doses .

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated a series of boronic acid derivatives for their anticancer activity. Compounds structurally related to 6-ABF-HCl were found to inhibit proliferation in MDA-MB-231 cells with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • Antibacterial Efficacy : Another study focused on the design of boronic acid-based inhibitors against β-lactamase-producing bacteria, demonstrating that modifications similar to those in 6-ABF-HCl could enhance binding affinity and efficacy against resistant strains .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Target
This compoundAnticancer~10CDK8/CDK19
Boronic Acid Derivative AAntibacterial4β-lactamase
Boronic Acid Derivative BAnticancer~20Proteasome

Q & A

Q. What are the standard synthetic routes for 6-amino-5-fluoropyridine-3-boronic acid hydrochloride, and how are intermediates purified?

The synthesis typically involves halogenation and boronation steps. For example, fluoropyridine derivatives are first halogenated at the 3-position, followed by Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures to isolate the boronic acid hydrochloride salt. Intermediate characterization via LC-MS ensures reaction progression .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and boronic acid substitution patterns. For example, the fluorine atom induces distinct deshielding in adjacent protons, visible in splitting patterns .
  • FT-IR : Confirms B-O (1340–1310 cm⁻¹) and N-H (3300–3200 cm⁻¹) stretches.
  • Raman Spectroscopy : Detects boronic acid vibrations (e.g., B-C stretching at ~680 cm⁻¹) .
  • XRD : Validates crystalline structure and hydrogen bonding networks in the hydrochloride form.

Q. What are the critical handling and storage protocols for this compound?

  • Handling : Use in a fume hood with nitrile gloves and protective eyewear. Avoid contact with moisture, as boronic acids hydrolyze in aqueous media .
  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent clumping .

Advanced Research Questions

Q. How does the boronic acid group in this compound participate in Suzuki-Miyaura coupling, and what catalysts optimize yield?

The boronic acid undergoes transmetalation with palladium catalysts, forming aryl-Pd intermediates that cross-couple with halides. Catalysts like Pd(PPh₃)₄ or SPhos-Pd-G3 enhance efficiency in polar aprotic solvents (e.g., DMF/toluene). Yields improve with:

  • Base selection : Cs₂CO₃ or K₃PO₄ for deprotonation.
  • Temperature : 80–100°C under microwave irradiation reduces side reactions .

Q. How can researchers address contradictions in reaction yields between batch and flow synthesis methods?

Discrepancies often arise from mass transfer limitations in batch reactors. Flow systems improve mixing and heat dissipation, increasing reproducibility. For example, microreactors with immobilized Pd catalysts achieve >90% conversion in minutes vs. hours for batch . Kinetic studies (e.g., in-line UV monitoring) identify rate-limiting steps .

Q. What challenges arise in quantifying this compound via HPLC, and how are they resolved?

Challenges include:

  • Peak tailing : Caused by boronic acid interaction with residual silanol groups. Mitigated using acidic mobile phases (0.1% TFA) or polar-embedded columns (e.g., C18 with diol groups) .
  • Hydrolysis : On-column degradation is minimized by pre-equilibrating the column with borate buffer (pH 8.5) to stabilize the boronate ester form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.